Methyl 4,4'-dimethoxybenzilate

Description

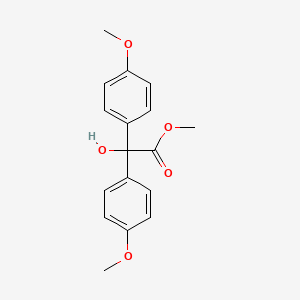

Methyl 4,4'-dimethoxybenzilate is an ester derivative of benzilic acid (2-hydroxy-2,2-diphenylacetic acid) with methoxy substituents at the 4 and 4' positions of the aromatic rings. Its molecular formula is inferred as C₁₈H₁₈O₆, derived from the benzilic acid backbone (C₁₄H₁₂O₃) modified by two methoxy groups (-OCH₃) and a methyl ester (-COOCH₃).

Properties

CAS No. |

43077-90-3 |

|---|---|

Molecular Formula |

C17H18O5 |

Molecular Weight |

302.32 g/mol |

IUPAC Name |

methyl 2-hydroxy-2,2-bis(4-methoxyphenyl)acetate |

InChI |

InChI=1S/C17H18O5/c1-20-14-8-4-12(5-9-14)17(19,16(18)22-3)13-6-10-15(21-2)11-7-13/h4-11,19H,1-3H3 |

InChI Key |

NMWZSLUIXUSVSH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(=O)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

4,4'-Dimethoxybenzil

4,4'-Dimethoxybenzil (C₁₆H₁₄O₄) is a diketone analog with methoxy groups at the same positions. Key comparisons include:

Key Differences :

- Functional Groups : The diketone in 4,4'-dimethoxybenzil enables reactions like the benzilic acid rearrangement, whereas the ester and hydroxyl groups in the benzilate derivative limit such reactivity but enhance solubility in polar solvents.

- Stability : The ester group in this compound confers greater hydrolytic stability compared to diketones but less thermal stability due to the ester linkage.

Benzilic Acid Derivatives

- Ethyl 4,4'-Dimethoxybenzilate : Hypothetically, replacing the methyl ester with an ethyl group would increase lipophilicity (logP ~2.5 vs. ~1.8 for methyl) and slightly raise molecular weight (344.37 g/mol).

- Unsubstituted Benzilates : Compounds lacking methoxy groups (e.g., methyl benzilate, C₁₅H₁₄O₃) exhibit lower polarity and reduced solubility in aqueous media compared to methoxy-substituted analogs.

Research Findings and Limitations

- Spectral Data : 4,4'-Dimethoxybenzil has documented mass spectrometry (MS) and infrared (IR) spectra in NIST, but analogous data for this compound are absent.

- Toxicity: No toxicological studies exist for this compound. For structurally related esters (e.g., methyl benzoate), low acute toxicity (LD₅₀ >2000 mg/kg in rats) is typical, but substituted derivatives may vary.

- Synthetic Routes : Benzilates are typically synthesized via esterification of benzilic acid with alcohols. For this compound, this would require methoxy-substituted benzilic acid, which itself could be derived from 4,4'-dimethoxybenzil through rearrangement.

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 4,4'-dimethoxybenzilate, and how can side products be minimized?

- Methodological Answer: this compound can be synthesized via esterification or transesterification of 4,4'-dimethoxybenzilic acid. A common approach involves using methanol as the solvent and a catalytic acid (e.g., sulfuric acid) under reflux conditions (60–80°C). To minimize side products like hydrolysis intermediates, strict anhydrous conditions and controlled stoichiometry (e.g., 1:1.2 molar ratio of acid to methanol) are critical. Monitoring via thin-layer chromatography (TLC) or HPLC at intervals (e.g., every 30 minutes) ensures reaction progression .

Q. How can purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer: Combine multiple analytical techniques:

- 1H/13C NMR : Confirm ester linkage formation (e.g., absence of carboxylic acid protons at δ 10–12 ppm and presence of methoxy groups at δ 3.7–3.9 ppm).

- FT-IR : Validate ester carbonyl stretch (~1720 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 90:10) to assess purity (>98% area under the curve).

- Melting Point : Compare observed values (e.g., 164–167°C) with literature data .

Q. What solvent systems are effective for recrystallizing this compound?

- Methodological Answer: A mixed solvent system (e.g., ethanol:water 4:1 v/v) is ideal. Dissolve the crude product in hot ethanol (60°C), then slowly add warm water until cloudiness appears. Cool to 4°C for 12 hours to yield needle-shaped crystals. Filter and dry under vacuum (40°C) to remove residual solvents .

Advanced Research Questions

Q. How does the electronic environment of the methoxy groups influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer: The methoxy groups act as electron-donating substituents, activating the aromatic ring toward electrophilic attack. Computational modeling (e.g., DFT at the B3LYP/6-31G* level) can map electron density distribution, while experimental validation via kinetic studies (e.g., nitration with HNO₃/H₂SO₄) quantifies regioselectivity. Compare reaction rates with non-substituted analogs to isolate electronic effects .

Q. What mechanistic insights explain conflicting thermal stability data for this compound under oxidative vs. inert conditions?

- Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~250°C (consistent with ester bond cleavage), while oxidative atmospheres (air/O₂) accelerate degradation due to radical-mediated pathways. Use DSC to monitor exothermic peaks and EPR spectroscopy to detect free radicals. Cross-reference with FT-IR to identify oxidative byproducts (e.g., carboxylic acids) .

Q. How can isotopic labeling (e.g., deuterated methoxy groups) aid in studying metabolic pathways of this compound?

- Methodological Answer: Synthesize deuterated analogs (e.g., CD₃O-substituted) via acid-catalyzed exchange with deuterated methanol (CD₃OD). Use LC-MS/MS to track labeled metabolites in biological matrices (e.g., liver microsomes). Compare fragmentation patterns with non-deuterated controls to identify demethylation or hydroxylation pathways .

Data Contradiction Resolution

Q. Conflicting solubility reports in polar vs. non-polar solvents: How to reconcile these discrepancies?

- Methodological Answer: Solubility varies due to polymorphism or residual impurities. Perform X-ray crystallography to identify dominant polymorphs. Use dynamic light scattering (DLS) to assess aggregation in non-polar solvents (e.g., hexane). Validate via saturation solubility assays at controlled temperatures (25°C vs. 37°C) .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound as a photoactive agent in polymer matrices?

- Methodological Answer:

- Negative Controls : Polymers without the compound to rule out matrix-induced photodegradation.

- Accelerated Aging : Expose samples to UV light (λ = 365 nm) and monitor via UV-Vis spectroscopy for absorbance shifts.

- Quenching Studies : Add radical scavengers (e.g., TEMPO) to differentiate between Type I/II photodynamic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.